4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is a heterocyclic organic compound characterized by its unique structure that includes a bromine atom and a methyl group. This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both a bromine atom and a methyl group enhances its chemical reactivity and biological properties, making it a subject of interest in various scientific fields.
The compound is synthesized through specific chemical reactions involving precursors such as 4-bromoaniline and methyl isocyanate or acetic anhydride. It is commercially available from chemical suppliers and has been the subject of numerous studies exploring its potential applications in chemistry, biology, and medicine.
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can be classified as follows:
The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one typically involves cyclization reactions. The most common methods include:
In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems enable precise control over reaction parameters, enhancing efficiency and scalability.
The molecular structure of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can be represented using various structural formulas:
Property | Value |
---|---|
Molecular Weight | 227.06 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can undergo several types of chemical reactions:
Typical reagents used in these reactions include:
Reactions are generally conducted in polar solvents such as dimethyl sulfoxide or dimethylformamide.
The mechanism of action for 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets, particularly enzymes and receptors. The bromine atom and the benzimidazole ring enable binding to these targets, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anticancer activities .
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one exhibits the following physical properties:
Key chemical properties include:
Relevant data indicates that this compound's solubility varies significantly depending on the solvent used, affecting its reactivity and application potential .
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one has several applications across various scientific fields:
This comprehensive analysis highlights the significance of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one in scientific research and its potential applications across multiple disciplines.
The benzimidazole nucleus comprises a benzene ring fused with a pentacyclic 1,3-diazole moiety, forming a bicyclic heteroaromatic system (IUPAC name: 1H-1,3-benzimidazole). This scaffold exhibits exceptional thermal and metabolic stability due to its aromatic character and electron-rich nitrogen atoms, enabling diverse non-covalent interactions with biological targets. The core's planarity and structural similarity to purine nucleotides facilitate intercalation with nucleic acids and binding to enzymatic pockets, making it a privileged pharmacophore in medicinal chemistry [2]. The unsubstituted benzimidazole has the molecular formula C₇H₆N₂ (molecular weight: 118.14 g/mol), with tautomerism possible between the 1H- and 3H-forms, though the 1H-tautomer predominates in biological systems [2].
Synthetically, benzimidazoles are typically prepared via condensation of ortho-phenylenediamines with carboxylic acids or their derivatives (e.g., orthoesters, aldehydes). The ring system tolerates extensive functionalization at positions N1, C2, C5, and C6, enabling tailored electronic and steric properties. This synthetic versatility has yielded numerous clinically significant agents, including:
Table 1: Clinically Significant Benzimidazole-Based Therapeutics
Compound | Substitution Pattern | Therapeutic Application |
---|---|---|
Albendazole | 5(6)-Propylthio | Anthelmintic/Antimicrobial |
Omeprazole | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] | Antiulcer (Proton pump inhibitor) |
Candesartan | 1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate | Antihypertensive (Angiotensin II receptor antagonist) |
Abemaciclib | 2-(4-(2-Fluoroethyl)piperazin-1-yl)-N-(5-((5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzimidazol-6-yl)pyrimidin-2-yl)amino)pentyl)acetamide | Anticancer (CDK4/6 inhibitor) |
The benzimidazole core's ability to serve as a bioisostere for indole, purines, and benzodiazepines further expands its utility in drug design. Its hydrogen-bonding capacity (both as donor and acceptor) and π-stacking capability enable high-affinity interactions with diverse biological macromolecules [2] [3].
Halogenation, particularly bromination, profoundly influences the physicochemical and pharmacological properties of benzimidazole derivatives. Bromine's large atomic radius (≈1.85 Å) and polarizability introduce steric bulk and enhance lipophilicity, facilitating membrane penetration and modulating drug-receptor interactions. Brominated benzimidazoles exhibit enhanced metabolic stability due to the strength of the C-Br bond (≈276 kJ/mol), reducing susceptibility to oxidative metabolism [9] [10].
The position of bromine substitution critically determines bioactivity:
Table 2: Impact of Substituents on Benzimidazolone Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one | 1240593-33-2 | C₈H₇BrN₂O | 227.06 | Br at C4 (ortho effect), Methyl at N1 |
5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | 39513-26-3 | C₇H₅BrN₂O | 213.03 | Br at C5 (meta positioning), N1-H free |
4-Bromo-6-chloro-1,3-dihydro-2H-benzimidazol-2-one | 1035390-48-7 | C₇H₄BrClN₂O | 247.48 | Dihalogenation (Br at C4, Cl at C6), Synergistic electronic effects |
Regioselective bromination enables targeted molecular design:
4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one incorporates two strategic modifications: bromine at C4 and methyl at C5. The C4 bromination imposes significant electronic perturbation due to its ortho position relative to both N3 and the lactam carbonyl, reducing the carbonyl's electron density (IR stretch ≈1705 cm⁻¹ vs. ≈1715 cm⁻¹ in non-brominated analogs). This enhances electrophilicity at C2, facilitating nucleophilic addition reactions [7] [9]. The methyl group at C5 provides steric bulk without substantial electronic influence, directing molecular orientation in binding pockets.
Table 3: Key Structural and Physicochemical Properties of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₈H₇BrN₂O | Elemental Analysis |
Molecular Weight | 227.06 g/mol | Mass Spectrometry |
Boiling Point | Not determined (decomposes >250°C) | Thermal Gravimetric Analysis |
Log P (Octanol-Water) | ≈2.04 (Calculated) | Chromatographic Retention |
Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, N3) | Molecular Modeling |
Hydrogen Bond Donors | 1 (N1-H) | Spectroscopic Analysis |
The synthesis typically proceeds via:
Potential applications align with established benzimidazole pharmacology:
The compound's versatility is evidenced by commercial availability as a specialized synthon (e.g., Synquest Labs Product 4H53-9-05), highlighting its utility in complex molecule synthesis [7] [9]. Future research directions include exploring its metal complexation behavior and incorporation into fused polycyclic systems for enhanced bioactivity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: